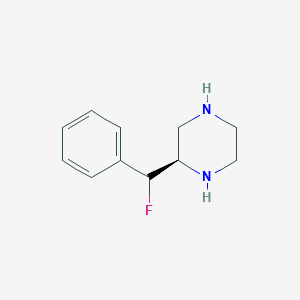
(2R)-2-(Fluoro(phenyl)methyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(Fluoro(phenyl)methyl)piperazine: is a compound that belongs to the piperazine family, which is known for its diverse biological activities. Piperazine derivatives are commonly found in various pharmaceutical agents, including antidepressants, antipsychotics, antihistamines, antifungals, and antibiotics . The presence of the fluoro group and the phenyl ring in this compound potentially enhances its biological activity and binding affinity to various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Fluoro(phenyl)methyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and fluoro(phenyl)methyl halides.
Reaction Conditions: The reaction is usually carried out in the presence of a base (e.g., sodium hydride or potassium carbonate) and an appropriate solvent (e.g., dimethylformamide or tetrahydrofuran) under reflux conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to achieve better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.
Major Products:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of corresponding amines or hydrocarbons.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
Ligand Design: Used in the design of ligands for metal complexes due to its ability to coordinate with metal ions.
Catalysis: Employed in catalytic processes, including metal-organic frameworks (MOFs).
Biology and Medicine:
Antihistamine: Exhibits antihistamine properties, making it useful in allergy treatments.
Anticancer: Shows potential anticancer activity by inhibiting specific molecular targets.
Antimicrobial: Demonstrates antimicrobial properties against various pathogens.
Industry:
Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism of action of (2R)-2-(Fluoro(phenyl)methyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoro group and phenyl ring enhance its binding affinity, leading to modulation of biological pathways. For example, it may inhibit histamine receptors, leading to antihistamine effects .
Comparison with Similar Compounds
- (2R)-2-(Chloro(phenyl)methyl)piperazine
- (2R)-2-(Bromo(phenyl)methyl)piperazine
- (2R)-2-(Iodo(phenyl)methyl)piperazine
Comparison:
- Binding Affinity: The fluoro group in (2R)-2-(Fluoro(phenyl)methyl)piperazine may provide higher binding affinity compared to chloro, bromo, or iodo analogs due to its smaller size and higher electronegativity.
- Biological Activity: The presence of the fluoro group can enhance the compound’s biological activity, making it more potent in various applications .
Properties
Molecular Formula |
C11H15FN2 |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
(2R)-2-[fluoro(phenyl)methyl]piperazine |
InChI |
InChI=1S/C11H15FN2/c12-11(9-4-2-1-3-5-9)10-8-13-6-7-14-10/h1-5,10-11,13-14H,6-8H2/t10-,11?/m1/s1 |
InChI Key |
MZIYCVZMTTZAFJ-NFJWQWPMSA-N |
Isomeric SMILES |
C1CN[C@H](CN1)C(C2=CC=CC=C2)F |
Canonical SMILES |
C1CNC(CN1)C(C2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13324651.png)

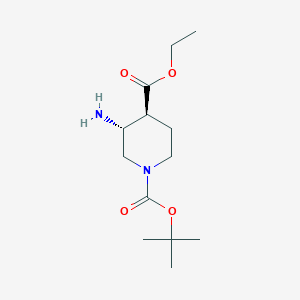
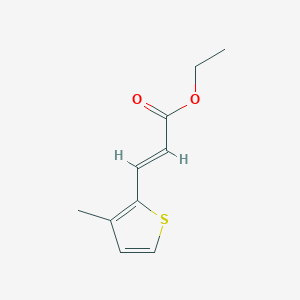
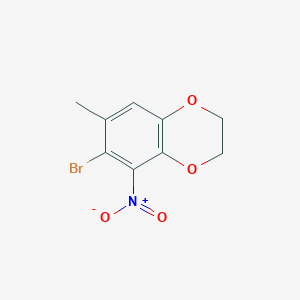
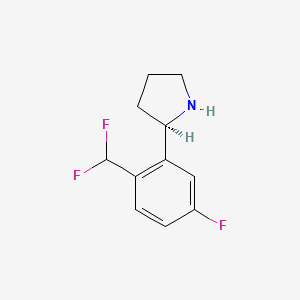
![N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13324692.png)
![2-(Chloromethyl)furo[3,2-c]pyridine](/img/structure/B13324697.png)
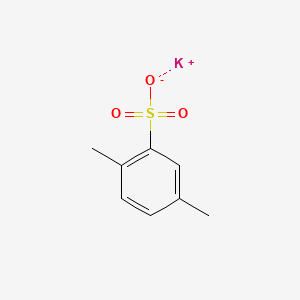

![Tert-butyl 1-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13324708.png)
![(3AR,7aS)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13324710.png)
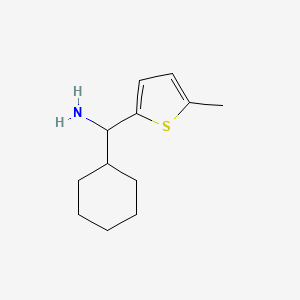
![11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13324717.png)
